2,7-Dibromoacridine
CAS No.:
Cat. No.: VC13769874
Molecular Formula: C13H7Br2N
Molecular Weight: 337.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7Br2N |
|---|---|
| Molecular Weight | 337.01 g/mol |
| IUPAC Name | 2,7-dibromoacridine |
| Standard InChI | InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H |
| Standard InChI Key | MGAAUJYLQGQIOK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br |
Introduction
Molecular Structure and Physicochemical Properties
2,7-Dibromoacridine (C₁₃H₈Br₂N) features a planar tricyclic aromatic framework with bromine atoms at the 2 and 7 positions. The molecular weight of the parent compound is approximately 337.93 g/mol, though derivatives like 2,7-dibromoacridine-9-carboxylic acid exhibit higher molecular weights due to additional functional groups . The bromine substituents induce significant electronic effects, including increased electron-withdrawing character and reduced solubility in polar solvents. Spectroscopic analyses of derivatives reveal distinct aromatic proton environments:
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¹H NMR: Protons adjacent to bromine atoms resonate as doublets (δ = 8.32 ppm, J = 2.1 Hz) or doublets of doublets (δ = 8.05 ppm, J = 2.1, 9.3 Hz) .
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¹³C NMR: Carbons bonded to bromine appear downfield-shifted (δ = 120–130 ppm) .
Thermogravimetric analysis (TGA) of related acridines suggests moderate thermal stability, with decomposition temperatures exceeding 300°C.
Synthesis and Functionalization
Synthesis of 2,7-Dibromoacridine Derivatives
The synthesis of 2,7-dibromoacridine derivatives typically begins with halogenation and cyclization reactions. A representative pathway for 2,7-dibromoacridine-9-carboxylic acid involves:
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Bromination of bis(4-bromophenyl)amine with oxalyl chloride to form N-(4-bromophenyl)-5-bromoisatin (91% yield) .
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Cyclization under alkaline conditions (KOH, reflux) to yield 2,7-dibromoacridine-9-carboxylic acid (93% yield) .
Table 1: Key Synthetic Steps for 2,7-Dibromoacridine-9-Carboxylic Acid
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Oxalyl chloride, AlCl₃, DCM | N-(4-bromophenyl)-5-bromoisatin | 91 |
| 2 | KOH, H₂O, reflux | 2,7-Dibromoacridine-9-carboxylic acid | 93 |
Derivatization Strategies
The carboxylic acid derivative undergoes further functionalization:
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Esterification: Reaction with benzyl 3-(4-hydroxyphenyl)propanoate yields benzyl esters (74% yield) .
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Acridinium Salt Formation: Methylation with methyl trifluoromethanesulfonate produces acridinium trifluoromethanesulfonate, a chemiluminescent probe .
Chemical Reactivity and Applications
Reactivity Profile
The bromine atoms at positions 2 and 7 enable cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of π-conjugated systems for optoelectronic materials. The acridine core also participates in:
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Electrophilic substitution: Nitration or sulfonation at the 9 position.
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Coordination chemistry: Acts as a ligand for transition metals in catalytic systems.
Pharmaceutical Applications
Acridine derivatives exhibit antimicrobial and anticancer activities. For example:
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DNA intercalation: The planar structure intercalates DNA, disrupting replication.
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Topoisomerase inhibition: Derivatives inhibit topoisomerase II, a target in cancer therapy.
Table 2: Potential Applications of 2,7-Dibromoacridine Derivatives
Challenges and Future Directions
Synthetic Limitations
Purification of 2,7-dibromoacridine derivatives remains challenging due to:
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Byproduct formation: Competing reactions during methylation yield impurities .
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Low solubility: Hinders column chromatography and recrystallization .
Research Opportunities
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